molecular formula C21H18BrN7O B2716024 (3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920262-34-6

(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2716024
CAS No.: 920262-34-6
M. Wt: 464.327
InChI Key: ZXYZHFMHPYEPMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the specific reactions used. It’s important to note that the synthesis of complex organic compounds often requires careful planning to ensure the correct functional groups are introduced in the correct order .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and phenyl groups are aromatic rings, which contribute to the stability of the molecule. The triazolopyrimidine group contains multiple nitrogen atoms, which could potentially form hydrogen bonds with other molecules. The piperazine group is a saturated six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction. The piperazine group could potentially undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The nitrogen atoms in the triazolopyrimidine and piperazine groups could potentially form hydrogen bonds, which could influence the compound’s solubility and reactivity .

Scientific Research Applications

Antagonist Activity in Serotonin Receptors

(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone and related compounds have been investigated for their potential as 5-HT2 and alpha 1 receptor antagonists. Notably, certain derivatives like 2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one demonstrated potent 5-HT2 antagonist activity, greater than some established compounds like ritanserin (Watanabe et al., 1992).

Antibacterial Properties

A series of novel derivatives, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone, have shown significant antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. This indicates the compound's potential in developing new antibacterial agents (Nagaraj et al., 2018).

Antimicrobial and Antitumor Activity

Related triazolo[4,3-c]pyrimidines have been synthesized and tested for their antimicrobial activity. Compounds like 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines displayed good antimicrobial activity against a range of bacterial and fungal strains. Some of these compounds have also demonstrated potential as antitumor agents (Kumara et al., 2013).

Anticoronavirus and Antitumoral Activity

Research has identified derivatives of this compound with promising in vitro anticoronavirus and antitumoral activities. These compounds have been shown to inhibit tubulin polymerization, which is a crucial mechanism in their antitumoral activity (Jilloju et al., 2021).

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activity of the compound and optimizing its structure for increased potency and selectivity. Additionally, the synthesis of the compound could be optimized to increase yield and reduce the number of steps .

Properties

IUPAC Name

(3-bromophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN7O/c22-16-6-4-5-15(13-16)21(30)28-11-9-27(10-12-28)19-18-20(24-14-23-19)29(26-25-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYZHFMHPYEPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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